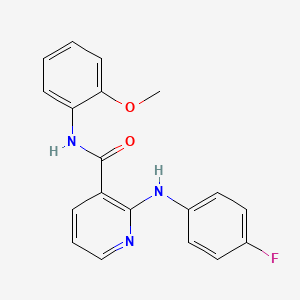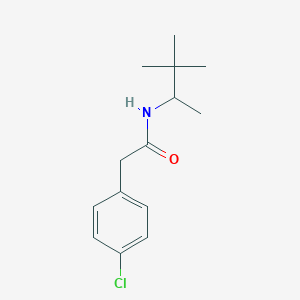
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Overview
Description
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a 4-fluoroanilino group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the 4-Fluoroanilino Group: This step involves the nucleophilic aromatic substitution reaction where a fluorinated aniline derivative reacts with a suitable pyridine precursor.
Attachment of the 2-Methoxyphenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
- 2-(4-bromoanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
- 2-(4-methylanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Uniqueness
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of the 4-fluoroanilino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-17-7-3-2-6-16(17)23-19(24)15-5-4-12-21-18(15)22-14-10-8-13(20)9-11-14/h2-12H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCVRIINMBDENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-(1-naphthyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4650396.png)

![1-(DIFLUOROMETHYL)-N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4650404.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4650411.png)
![methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4650424.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4650433.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(PHENYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4650438.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4650444.png)
![methyl [5-(2,4-dichlorobenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4650449.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4650453.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-isopropylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4650456.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4650459.png)
![3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one](/img/structure/B4650466.png)
